molecular formula C11H10F4O2 B1411933 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid CAS No. 1551861-36-9

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Cat. No.: B1411933
CAS No.: 1551861-36-9
M. Wt: 250.19 g/mol
InChI Key: XKSAITRBLZTCHY-UHFFFAOYSA-N
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Description

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid ( 1551861-36-9) is a fluorinated organic compound with a molecular formula of C11H10F4O2 and a molecular weight of 250.190 g/mol. This chemical features a 2-methylpropanoic acid backbone substituted with a 3-fluoro-5-(trifluoromethyl)phenyl group, a structural motif prevalent in pharmaceutical research and development . This compound is valued as a key building block and advanced intermediate in medicinal chemistry. The incorporation of both fluorine and trifluoromethyl groups is a common strategy in drug design to influence a molecule's potency, metabolic stability, and membrane permeability . While specific biological data for this exact molecule is limited in the public domain, its core structure is closely related to compounds investigated for their antischistosomal properties. Research on similar aryl-containing molecules highlights the importance of the fluorine and trifluoromethyl substituents on the phenyl ring for optimizing biological activity and fine-tuning physicochemical properties, such as LogD and polar surface area (PSA), which are critical for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . Researchers utilize this chemical in the synthesis of more complex target molecules, for probing structure-activity relationships (SAR), and in the development of novel therapeutic agents. It is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(10(16)17)2-7-3-8(11(13,14)15)5-9(12)4-7/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSAITRBLZTCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Fluorination: Introduction of the fluorine atom at the desired position on the aromatic ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Alkylation: Introduction of the 2-methylpropanoic acid moiety through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and controlled temperature conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity to these targets, which may include enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Position Comparison
Compound Name Substituents on Phenyl Ring Backbone Modification Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-F, 5-CF₃ 2-Methylpropanoic acid 266.20* Potential enzyme inhibition
3-(2-Trifluoromethylphenyl)propionic acid 2-CF₃ Propionic acid 218.17 >98% purity; reagent availability
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid 3-Cl, 5-CF₃ Propanoic acid 252.62 Storage at room temperature
3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid 5-F, 2-CF₃ 2-Oxopropanoic acid 250.15 Ketone functionality enhances acidity
trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid 3-F, 5-CF₃ Acrylic acid (E-configuration) 234.15 Conjugated double bond; higher acidity

Notes:

  • Positional Isomerism : The trifluoromethyl group at the 5-position (target) vs. 2-position () alters steric bulk and electronic effects. A 5-CF₃ group may enhance meta-directing effects in electrophilic substitution reactions compared to ortho-substituted analogs.
  • Halogen Substitution: Replacing fluorine with chlorine (3-Cl in ) increases lipophilicity (Cl logP ≈ 0.71 vs.

Functional Group Modifications

Table 2: Backbone and Functional Group Variations
Compound Name Backbone Structure Functional Groups Key Differences
Target Compound 2-Methylpropanoic acid -COOH, α-CH₃ Enhanced steric hindrance; metabolic stability
trans-3-Fluoro-5-(trifluoromethyl)cinnamic acid Acrylic acid (E-configuration) -COOH, conjugated double bond Higher acidity (pKa ~3-4 vs. ~4.5-5 for propanoic acids)
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid Valeric acid -COOH, ketone Increased chain length; ketone enhances reactivity
3-[3-(Trifluoromethyl)phenyl]propanal Aldehyde -CHO Intermediate in drug synthesis (e.g., cinacalcet)

Notes:

  • Acidity : The acrylic acid derivative () exhibits stronger acidity due to resonance stabilization of the deprotonated form, whereas the target compound’s methyl group may slightly reduce acidity.
  • Synthetic Utility : Aldehyde analogs () serve as intermediates in reductive amination for pharmaceuticals, highlighting the versatility of trifluoromethylphenyl motifs .

Biological Activity

3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of both fluorine and trifluoromethyl groups, which significantly enhance its lipophilicity and metabolic stability. Its molecular formula is C11H10F4O2C_{11}H_{10}F_{4}O_{2}, with a molecular weight of approximately 270.23 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group increases the compound's binding affinity, which can modulate the activity of these targets, leading to significant biological effects .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be useful in therapeutic contexts. For instance, studies suggest that fluorinated compounds often exhibit enhanced potency against certain enzymes compared to their non-fluorinated counterparts .
  • Receptor Binding : The presence of fluorine atoms enhances the binding affinity to receptor sites, which could influence signal transduction pathways relevant in disease states .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameMolecular FormulaUnique Features
2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acidC12H10F6O2C_{12}H_{10}F_{6}O_{2}Contains two trifluoromethyl groups; higher lipophilicity
3-[3-Fluoro-4-(methylcarbamoyl)phenyl]-2-methylpropanoic acidC12H15FN2O3C_{12}H_{15}FN_{2}O_{3}Contains a carbamoyl group; different biological activity
3-[3-Fluoro-5-(methoxycarbonyl)phenyl]-2-methylpropanoic acidC12H13F1O3C_{12}H_{13}F_{1}O_{3}Features a methoxycarbonyl group; distinct reactivity

The unique combination of functional groups in this compound contributes to its specific properties and potential applications that may differ from those of similar compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : A study demonstrated that derivatives containing trifluoromethyl groups exhibited significantly increased potency against specific targets, highlighting the importance of these functional groups in enhancing biological activity .
  • Therapeutic Applications : The compound's ability to modulate enzyme activity suggests potential applications in drug development for diseases where enzyme inhibition is beneficial, such as cancer or metabolic disorders .

Q & A

Q. Which degradation pathways are observed under stressed conditions, and how are they mitigated?

  • Methodological Answer : Photooxidation (ICH Q1B guidelines) identifies quinone-like byproducts from the fluoroaryl group. LC-MS/MS tracks degradation, while stabilization with antioxidants (e.g., BHT) or light-resistant packaging (amber glass) minimizes decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Reactant of Route 2
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3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.